3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C12H10ClNO2S and a molecular weight of 267.73 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7th position and a sulfanyl group at the 4th position, connected to a propanoic acid moiety .
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory effects against heme crystallization, suggesting potential antimalarial activity .
Biochemical Pathways
Related compounds have been shown to inhibit heme crystallization, which is a crucial step in the lifecycle of malaria parasites .
Result of Action
Related compounds have shown cytotoxic effects against human prostate lncap tumor cells .
Preparation Methods
The synthesis of 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid typically involves the reaction of 7-chloroquinoline with a thiol compound, followed by the introduction of a propanoic acid group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Amination of 4,7-dichloroquinoline: This involves the reaction of 4,7-dichloroquinoline with o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole via nucleophilic aromatic substitution (SNAE), followed by treatment with different carbonyl compounds.
Industrial Production: Industrial production methods for this compound may involve bulk manufacturing and custom synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinoline ring can undergo reduction reactions, leading to the formation of dihydroquinoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid has various scientific research applications, including:
Comparison with Similar Compounds
3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:
2-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid: This compound has a similar structure but differs in the position of the propanoic acid group.
4,7-dichloroquinoline: This compound serves as a precursor in the synthesis of this compound and has different reactivity due to the presence of two chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
874487-43-1 |
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Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
3-(7-chloroquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H10ClNO2S/c13-8-1-2-9-10(7-8)14-5-3-11(9)17-6-4-12(15)16/h1-3,5,7H,4,6H2,(H,15,16) |
InChI Key |
JZQDPPHKCPUBEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCCC(=O)O |
Purity |
93 |
Origin of Product |
United States |
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